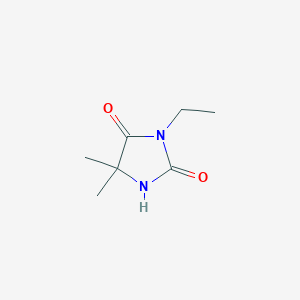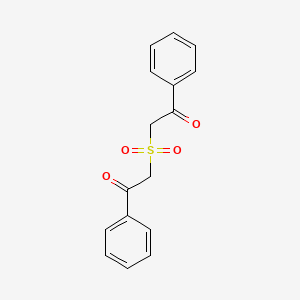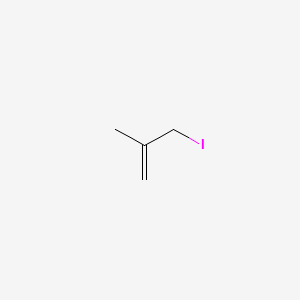
Methallyl iodide
概要
説明
作用機序
Target of Action
Methallyl iodide, also known as 3-iodo-2-methylprop-1-ene, is a chemical compound that is used in various chemical reactionsIodide compounds are known to interact with the thyroid gland, which naturally takes up iodine from the body .
Mode of Action
They are concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .
Biochemical Pathways
Iodine undergoes several chemical and biological transformations resulting in the production of volatile methylated iodides, which play a key role in the iodine’s global geochemical cycle .
Pharmacokinetics
Iodide compounds like iodide i-131 are rapidly absorbed and distributed within the extracellular fluid of the body .
Result of Action
Iodide compounds like iodide i-131 are notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of methyl-iodide in the environment is influenced by factors such as the duration of illumination, the strength of illumination, and the concentrations of humic acid, ferric ion (Fe 3+), and iodide ion (I −), as well as pH .
準備方法
Synthetic Routes and Reaction Conditions: Methallyl iodide can be synthesized through several methods. One common approach involves the iodination of methallyl alcohol using iodine and red phosphorus. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of methallyl chloride with sodium iodide in acetone
化学反応の分析
Types of Reactions: Methallyl iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: this compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of chlorine in methallyl chloride to form this compound.
Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used to add across the double bond.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to convert this compound to its epoxide derivative.
Major Products Formed:
Substitution: Formation of various substituted methallyl derivatives.
Addition: Formation of dibromo or diiodo derivatives.
Oxidation: Formation of methallyl epoxide.
科学的研究の応用
Methallyl iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of medicinal compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals.
類似化合物との比較
Methallyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.
Allyl Iodide: Contains an iodine atom but lacks the methyl group present in methallyl iodide.
Propargyl Iodide: Contains an iodine atom but has a triple bond instead of a double bond.
Uniqueness: this compound is unique due to the presence of both an iodine atom and a double bond, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various applications.
特性
IUPAC Name |
3-iodo-2-methylprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHYFLAANPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446778 | |
| Record name | Methallyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3756-30-7 | |
| Record name | Methallyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-2-methylpropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any examples of methallyl iodide being used in stereoselective synthesis?
A2: Yes, this compound has been successfully employed in stereoselective synthesis. A study demonstrated its use in the synthesis of the proteasome inhibitor 6-deoxy-omuralide []. The key step involved a stereoselective alkylation of a substituted proline ester with this compound. This highlights the potential of this compound as a valuable reagent in constructing complex chiral molecules with defined stereochemistry.
Q2: Can this compound react with transition metal complexes, and if so, what are the products?
A3: this compound can react with anionic acetylide transition metal complexes. For instance, reacting this compound with [(η5-C5H5)(NO)(CO)WC⋮CR]- (where R is a substituent like Si(CH3)3 or C6H5) leads to the formation of η1-alkynyl-η3-allyl tungsten complexes []. This reaction proceeds through an electrophilic attack of the allylic iodide on the metal center, followed by CO ligand elimination to stabilize the resulting complex. This highlights the versatility of this compound in organometallic synthesis.
Q3: Is there evidence of this compound undergoing isomerization?
A4: Yes, research suggests that certain η3-allyl tungsten complexes derived from this compound can undergo surface-catalyzed isomerization []. Specifically, when exposed to silica gel or neutral alumina, these complexes rearrange to form (η2-allene)tungsten complexes. This isomerization process demonstrates the potential for this compound derivatives to serve as precursors to other valuable organometallic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


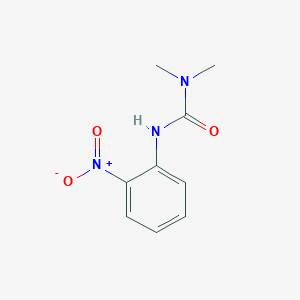
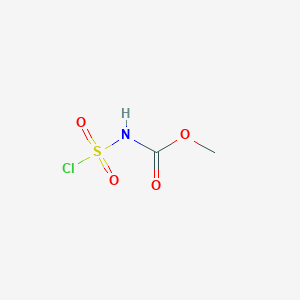

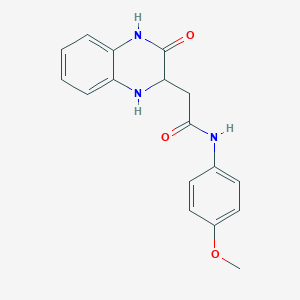
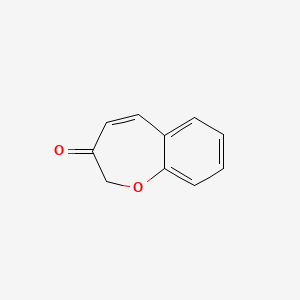

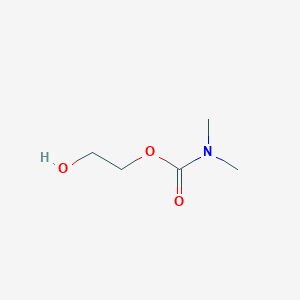

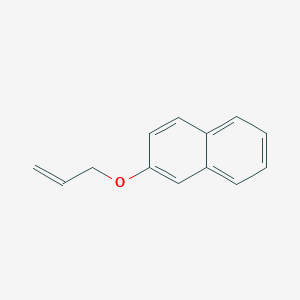
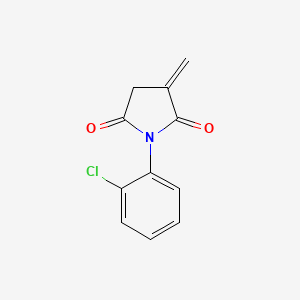
![[(Chloromethyl)(ethyl)phosphoryl]ethane](/img/structure/B3051920.png)
